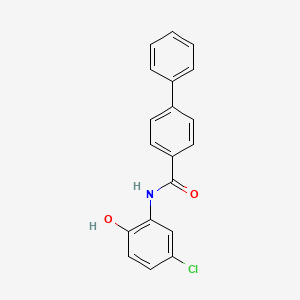
N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide, commonly known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a key role in many cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. CHIR-99021 has been widely used as a tool compound in research to investigate the role of GSK-3 in various biological processes.
作用机制
CHIR-99021 inhibits N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates. This compound has numerous substrates, including beta-catenin, which is a key regulator of cell proliferation and differentiation. By inhibiting this compound, CHIR-99021 stabilizes beta-catenin and promotes its accumulation in the nucleus, where it can activate target genes involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
CHIR-99021 has been shown to have a number of biochemical and physiological effects. It promotes the self-renewal of embryonic stem cells and induces their differentiation into specific cell types. It has also been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion. In addition, CHIR-99021 has been shown to promote the proliferation and survival of various types of cancer cells, including glioblastoma, prostate cancer, and breast cancer.
实验室实验的优点和局限性
One of the main advantages of CHIR-99021 is its specificity for N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide, which makes it a valuable tool compound for investigating the role of this compound in various biological processes. In addition, CHIR-99021 has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of CHIR-99021 is its relatively high cost, which may limit its use in some research settings.
未来方向
There are numerous future directions for research involving CHIR-99021. One area of interest is investigating its potential as a therapeutic agent for diabetes. CHIR-99021 has been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion. Another area of interest is investigating its potential as a therapeutic agent for cancer. CHIR-99021 has been shown to promote the proliferation and survival of various types of cancer cells, including glioblastoma, prostate cancer, and breast cancer. However, further research is needed to determine whether CHIR-99021 could be used as a safe and effective therapeutic agent for these conditions.
合成方法
CHIR-99021 can be synthesized using a multi-step process starting from commercially available starting materials. The most commonly used method involves the reaction of 2-amino-5-chlorophenol with 4-biphenylcarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting intermediate is then treated with 1,2,3,4-tetrahydroisoquinoline and lithium chloride to form CHIR-99021.
科学研究应用
CHIR-99021 has been used extensively in scientific research to investigate the role of N-(5-chloro-2-hydroxyphenyl)-4-biphenylcarboxamide in various biological processes. It has been shown to promote the self-renewal of embryonic stem cells and induce their differentiation into specific cell types. CHIR-99021 has also been used to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). In addition, CHIR-99021 has been shown to improve the survival and function of pancreatic beta cells, which are responsible for insulin secretion.
属性
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO2/c20-16-10-11-18(22)17(12-16)21-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12,22H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUOXPYTGUREKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)

![3-chloro-N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5855378.png)
![N-[3-(dimethylamino)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5855380.png)


![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)
![3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)
![3-{[(4-chlorophenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5855435.png)
